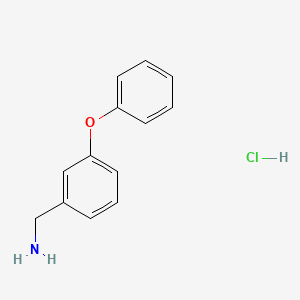

5,6,7,8-四氢异喹啉-1-胺

描述

5,6,7,8-Tetrahydroisoquinoline is also referred to as Bz-tetrahydroisoquinoline . It has been used in the total synthesis of (±)-desoxycodeine-D and in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .

Synthesis Analysis

Tetrahydroisoquinoline is derived from isoquinoline by hydrogenation . It can be synthesized using a multicomponent reaction (MCR) comprising of 1-alkylpiperidin-4-one .Molecular Structure Analysis

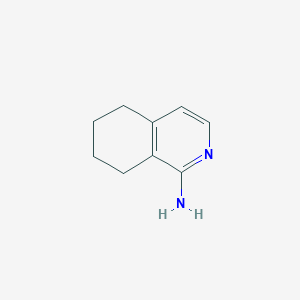

The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-1-amine is C9H12N2 . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .科学研究应用

内源存在和帕金森病

- 大脑中的内源胺:已经确定大鼠和人类大脑中存在5,6,7,8-四氢异喹啉衍生物,如1,2,3,4-四氢异喹啉。由于它们与帕金森病和帕金森综合征的潜在联系,它们引起了兴趣(Kohno et al., 1986);(Niwa et al., 1991)。

化学合成和应用

- 生物碱的合成:通过各种化学过程合成了与5,6,7,8-四氢异喹啉-1-胺密切相关的四氢异喹啉生物碱,包括阳极氰化和还原脱氰化。这些方法对于制备天然产物类似物和药用化合物至关重要(Louafi et al., 2010)。

- 氧化还原环化:已经开发了涉及1,2,3,4-四氢异喹啉等胺的氧化还原中性环化方法,用于创造复杂的有机化合物,这在药物化学和药物设计的各个领域中非常重要(Zhu et al., 2018);(Paul et al., 2019)。

- 异喹啉及相关化合物的合成:已经开发了各种合成方法来创建四氢异喹啉骨架,这是许多生物活性化合物和药物的基础结构(Marae et al., 2021)。

作用机制

Target of Action

5,6,7,8-Tetrahydroisoquinolin-1-amine is a synthetic compound that has been studied for its potential as an anticancer and antioxidant agent . It has been found to inhibit the enzymes Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides, while CDK2 is a key regulator of the cell cycle .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can bind to the active site of DHFR, preventing the enzyme from converting dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . Similarly, it can bind to CDK2, disrupting the normal progression of the cell cycle .

Biochemical Pathways

By inhibiting DHFR, the compound disrupts the folate pathway, leading to a decrease in the production of nucleotides necessary for DNA replication . The inhibition of CDK2 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, where DNA replication occurs .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and efficacy .

Result of Action

The inhibition of DHFR and CDK2 by 5,6,7,8-Tetrahydroisoquinolin-1-amine can lead to cell cycle arrest and apoptosis in cancer cells . For instance, one study found that a similar compound caused cell cycle arrest at the G2/M phase in A549 lung cancer cells and at the S phase in MCF7 breast cancer cells .

Action Environment

The action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinolin-1-amine can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .

安全和危害

未来方向

While specific future directions for 5,6,7,8-Tetrahydroisoquinolin-1-amine are not mentioned in the search results, it’s clear that the tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity .

属性

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRNCZBYTWGXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579027 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroisoquinolin-1-amine | |

CAS RN |

75704-51-7 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。